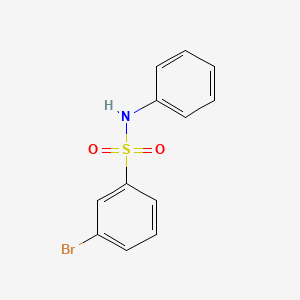

3-bromo-N-phenylbenzenesulfonamide

Übersicht

Beschreibung

3-Bromo-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the third position of the benzene ring and an N-phenyl group is attached to the sulfonamide nitrogen. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Wirkmechanismus

Target of Action

3-Bromo-N-phenylbenzenesulfonamide is an intermediate in the synthesis of Belinostat Acid . Belinostat is a novel histone deacetylase 3 (HDAC3) selective inhibitor . HDAC3 is a crucial enzyme involved in the regulation of gene expression and is a primary target for cancer therapeutics .

Mode of Action

The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition disrupts the normal function of HDAC3, leading to changes in gene expression. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of HDAC3 affects various biochemical pathways, primarily those involved in gene expression and cellular growth . This can lead to the suppression of tumor growth in cancer cells . The downstream effects of these changes in biochemical pathways are complex and depend on the specific cellular context.

Result of Action

The primary molecular effect of this compound is the inhibition of HDAC3 . This leads to changes in gene expression, which can have various cellular effects, including the suppression of tumor growth .

Biochemische Analyse

Biochemical Properties

3-Bromo-N-phenylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-N-phenylbenzenesulfonamide can be synthesized through the amidation reaction. One common method involves dissolving 3-bromobenzenesulfonic acid and aniline in pyridine, followed by the addition of a condensing agent such as EDC-HCl. The reaction is carried out at a temperature range of 50 to 80°C for 2 to 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale amidation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as N-phenylbenzenesulfonamide derivatives.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-phenylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of histone deacetylase inhibitors, which have potential therapeutic applications in cancer treatment.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

Industrial Applications: It is used in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a fluorine atom instead of a hydrogen atom on the phenyl ring.

N-Phenylbenzenesulfonamide: Lacks the bromine substitution.

3-Chloro-N-phenylbenzenesulfonamide: Contains a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-N-phenylbenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or hydrogen .

Biologische Aktivität

3-Bromo-N-phenylbenzenesulfonamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of histone deacetylase inhibitors. This article explores its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

- Molecular Formula: CHBrNOS

- Molecular Weight: 312.18 g/mol

- Functional Groups: Contains a sulfonamide functional group (-SONH-) and a bromine atom at the meta position relative to the sulfonamide group.

The structural arrangement of this compound contributes to its unique chemical properties and potential interactions with biological targets.

Target Enzyme: Histone Deacetylase 3 (HDAC3)

This compound acts primarily as an inhibitor of HDAC3, a key enzyme involved in the regulation of gene expression and cellular growth. The inhibition of HDAC3 leads to alterations in various biochemical pathways, which can influence cell function, signaling pathways, and overall cellular metabolism.

Biochemical Interactions

The compound has been shown to interact with various enzymes and proteins, impacting processes such as:

- Gene Expression: By inhibiting HDAC3, it alters the acetylation status of histones, leading to changes in gene transcription.

- Cellular Growth: The modulation of gene expression can result in either promotion or inhibition of cell proliferation depending on the cellular context.

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit antibacterial activity by interfering with folic acid synthesis essential for bacterial growth. This mechanism positions them as potential candidates for antibiotic development against various bacterial strains .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. However, further research is required to substantiate these claims and elucidate the underlying mechanisms.

Research Applications

This compound serves several roles in scientific research:

- Medicinal Chemistry: As an intermediate in synthesizing histone deacetylase inhibitors like Belinostat, which has therapeutic applications in cancer treatment.

- Organic Synthesis: It acts as a building block for creating more complex organic molecules.

- Biological Studies: Investigated for its potential biological activities beyond antibacterial properties, including effects on cancer cell lines.

Case Studies and Experimental Findings

- Histone Deacetylase Inhibition:

-

Antibacterial Activity:

- In vitro assays showed that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant strains.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Bromo-N-phenylbenzenesulfonamide | 7454-54-8 | 1.00 | Contains para-bromine substitution |

| N-(4-Bromophenyl)benzenesulfonamide | 16468-97-6 | 1.00 | Lacks additional bromine substitution |

| N-(3-Bromophenyl)-4-methylbenzenesulfonamide | 7510-48-7 | 0.93 | Contains a methyl group at para position |

| 4-Amino-N-(4-bromophenyl)benzenesulfonamide | 19837-76-4 | 1.00 | Features an amino group instead of sulfonamide |

The unique bromination pattern and sulfonamide functionality of this compound may influence its reactivity and biological activity compared to similar compounds.

Eigenschaften

IUPAC Name |

3-bromo-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSZUSKQOMHYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.